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Compound of Interest

Compound Name: N,N-dimethylindolin-6-amine

Cat. No.: B11917099

Get Quote

Executive Summary
N,N-Dimethylindolin-6-amine is a specialized bicyclic nitrogen heterocycle frequently utilized

as a building block in the synthesis of polymethine dyes, pharmaceutical intermediates

(particularly kinase inhibitors), and functional materials.[1][2][3] Its structure comprises an

indoline (2,3-dihydroindole) core substituted at the 6-position with a dimethylamino group.[1][3]

This guide provides a definitive technical analysis of its solubility behavior. Unlike simple

aliphatic amines, this compound exhibits a complex solubility profile governed by its dual

aniline-like nitrogen centers and lipophilic bicyclic framework.[1] Mastering its solubility is

critical for optimizing reaction yields, designing efficient workup protocols, and achieving high-

purity recrystallization.[1]

Physicochemical Fundamentals
To predict and manipulate the solubility of N,N-dimethylindolin-6-amine, one must understand

the underlying molecular forces.[1]

Structural Lipophilicity: The indoline core fused with a benzene ring provides a significant

hydrophobic surface area.[1] The N,N-dimethyl group further increases lipophilicity compared
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to the primary amine analog (6-aminoindoline).[3]

Estimated LogP: ~2.2 – 2.6 (Moderately Lipophilic).[1][3]

Electronic Character (Basicity): The molecule contains two nitrogen atoms:[3]

N1 (Indoline Nitrogen): A secondary amine involved in the heterocyclic system.[1][3] While

not planar like indole, the lone pair still interacts with the aromatic system.[1] pKa

4.9.[3]

N6 (Dimethylamino Nitrogen): An exocyclic tertiary amine conjugated to the aromatic ring.

[1][3] pKa

5.1 (comparable to N,N-dimethylaniline).[3]

Implication: Both nitrogens are weakly basic.[1] The molecule remains neutral and

lipophilic at physiological pH (7.[3]4) and basic pH, but readily protonates to form water-

soluble salts at pH < 3.[1][3]

Solvent Compatibility Matrix
The following data synthesizes empirical trends for amino-indolines and theoretical solubility

parameters.
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Solvent Class
Specific
Solvent

Solubility
Rating

Primary
Application

Technical
Notes

Chlorinated
Dichloromethane

(DCM)
Excellent

Extraction /

Workup

Preferred solvent

for extracting the

neutral free base

from aqueous

phases.[1][3][4]

Chlorinated
Chloroform (

)
Excellent NMR / Reaction

High solubility;

useful for

monitoring

reactions via

NMR.[1][3][4]

Polar Aprotic DMSO / DMF Excellent
Reaction

Medium

Solubilizes both

the neutral form

and transient

charged

intermediates;

difficult to

remove by

evaporation.[3][4]

Polar Protic
Methanol /

Ethanol
High

Reaction / Cryst.

[1][3][4]

Good solubility at

room temp;

solubility drops

significantly at

-20°C, making it

ideal for

recrystallization.

[1][4]

Ethers
THF / 1,4-

Dioxane
Good

Reaction

Medium

Suitable for

reduction

reactions (e.g.,

using

or Borane).[1][3]

[4]
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Esters Ethyl Acetate Moderate Extraction / TLC

Good for TLC

(runs with

~0.3-0.5 in

Hex/EtOAc); less

efficient than

DCM for

extraction.[1][3]

[4]

Hydrocarbons
Hexanes /

Heptane
Low Anti-solvent

The compound is

sparingly soluble;

use as an anti-

solvent to crash

out product from

DCM or EtOH.[3]

[4]

Aqueous
Water

(Neutral/Basic)
Insoluble Wash

The neutral free

base precipitates

in water.[3][4]

Aqueous
Water (Acidic,

pH < 3)
High Purification

Forms soluble

hydrochloride or

sulfate salts.[3]

[4]

Experimental Protocols
Protocol A: Gravimetric Solubility Determination (SOP)
Use this self-validating protocol to determine the precise solubility limit in a specific solvent

system relevant to your process.[1][3]

Materials:

N,N-Dimethylindolin-6-amine (dried).[1][3]

Target Solvent (anhydrous if measuring for reaction).[1][3]
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0.22 µm Syringe Filter (PTFE for organics).[3]

Analytical Balance (0.01 mg precision).[1][3]

Procedure:

Saturation: Add excess solid compound to 2.0 mL of the target solvent in a sealed vial.

Equilibration: Vortex vigorously for 5 minutes, then sonicate for 10 minutes at the target

temperature (e.g., 25°C). Allow to stand for 1 hour to ensure equilibrium. Solid must remain

visible; if not, add more.

Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a

pre-weighed vial (

).

Aliquot: Transfer exactly 1.0 mL of the filtrate to the pre-weighed vial. Weigh immediately to

get solution mass (optional, for density check).[3]

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

[1] Dry the residue in vacuo (high vacuum) for 2 hours to remove trace solvent.

Measurement: Weigh the vial + residue (

).

Calculation:

[1][3]

Protocol B: Acid-Base Purification Strategy
This workflow leverages the pH-dependent solubility profile to purify the compound without

chromatography.[1]

Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM).

Acid Extraction (Forward): Extract the organic layer with 1M HCl (aq) (3x).[1][3]
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Mechanism: The amine protonates (

), becoming water-soluble.[1][3] Neutral impurities remain in the DCM.[1]

Wash: Wash the combined acidic aqueous layer with fresh DCM (1x) to remove entrained

non-polar impurities.[1][3]

Basification (Reverse): Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat.

until pH > 10.[1]

Observation: The solution will turn cloudy as the free base precipitates.[1]

Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

Drying: Dry the combined organic layers over anhydrous

, filter, and concentrate.

Visualizations
Diagram 1: Solubility Decision Tree
A logical flow for selecting the correct solvent based on the intended process step.[3]
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Start: N,N-Dimethylindolin-6-amine
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Recrystallization

Final Solids

Polar/Ionic Mechanism? Partitioning vs Water? Solvent System

Use DMF or DMSO
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Use DCM or THF

No

Use DCM (Bottom Layer)
High Solubility

Preferred

Use EtOAc (Top Layer)
Moderate Solubility

Alternative

Hot Ethanol
(Cool to precipitate)

Single Solvent

DCM + Hexane
(Anti-solvent diffusion)

Binary System

Click to download full resolution via product page

Caption: Decision matrix for solvent selection based on process requirements (Reaction,

Workup, or Crystallization).

Diagram 2: Acid-Base Extraction Workflow
Visualizing the pH-dependent phase switching utilized in Protocol B.

Crude Mixture
(Organic Phase)

Add 1M HCl
(Extraction) Phase Separation

Organic Layer
(Impurities)Discard

Aqueous Layer
(Protonated Amine Salt)

Keep
Add NaOH to pH > 10

(Free Basing) Extract with DCM

Final Organic Layer
(Pure Amine)Product

Aqueous Waste
(Salts)

Discard
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Click to download full resolution via product page

Caption: Workflow for the purification of N,N-dimethylindolin-6-amine via acid-base

extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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